molecular formula C15H13N2P B3050823 1H-Imidazole, 2-(diphenylphosphino)- CAS No. 289884-71-5

1H-Imidazole, 2-(diphenylphosphino)-

Cat. No.: B3050823
CAS No.: 289884-71-5
M. Wt: 252.25 g/mol
InChI Key: QHLCEDRGWVXPMQ-UHFFFAOYSA-N
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Description

Overview of Phosphine (B1218219) and Imidazole (B134444) Ligands in Organometallic Chemistry

In the field of organometallic chemistry, ligands are crucial as they modulate the stability, reactivity, and catalytic activity of metal centers. Phosphine and imidazole derivatives represent two of the most important and extensively studied classes of ligands.

Phosphine Ligands (PR₃): Tertiary phosphines are a cornerstone of organometallic chemistry, largely due to their remarkable versatility. The electronic and steric properties of phosphine ligands can be systematically and predictably altered over a wide range by varying the organic substituents (R groups) on the phosphorus atom. They function as σ-donors through the lone pair of electrons on the phosphorus atom and as π-acceptors by utilizing the empty σ* orbitals of the P-R bonds. This dual electronic nature allows them to stabilize a wide variety of transition metal complexes. The steric bulk of phosphines, often quantified by the Tolman cone angle, is another key feature that can be adjusted to control the coordination number and geometry of the metal complex, thereby influencing its catalytic selectivity.

Imidazole Ligands: Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. The imine nitrogen (the one not bonded to a hydrogen) possesses a lone pair of electrons, making it an excellent σ-donor and a common binding site for metal ions. Imidazole and its derivatives are pervasive in biological systems, most notably in the amino acid histidine, which plays a vital role in the active sites of many metalloenzymes. In coordination chemistry, imidazole-containing molecules are used to construct metal-organic frameworks (MOFs) and various coordination polymers. Furthermore, N-substituted imidazoles are precursors to N-heterocyclic carbenes (NHCs), another class of powerful ligands in catalysis.

Significance of 1H-Imidazole, 2-(diphenylphosphino)- as a Hybrid P,N-Ligand

1H-Imidazole, 2-(diphenylphosphino)- is classified as a hybrid P,N-ligand, integrating the distinct properties of both a soft phosphine donor and a harder imidazole nitrogen donor within a single molecular framework. This combination is of great significance for several reasons:

Chelation: The proximate arrangement of the phosphorus and nitrogen atoms allows the ligand to act as a bidentate chelator, binding to a metal center through both atoms simultaneously. This chelate effect typically results in the formation of thermodynamically more stable metal complexes compared to those formed with two separate monodentate phosphine and imidazole ligands.

Modulated Electronic Properties: The electron-donating imidazole ring can influence the electronic properties of the phosphine group, and vice versa. This electronic communication can be transmitted to the metal center, thereby tuning its reactivity in catalytic cycles.

Hemilability: The nitrogen-metal bond can be weaker than the phosphorus-metal bond, allowing the imidazole group to potentially dissociate and re-associate during a catalytic reaction. This "hemilabile" behavior can open up a coordination site on the metal for substrate binding, facilitating catalytic turnover.

The synthesis of such ligands often involves the deprotonation of an imidazole derivative followed by a reaction with an electrophilic phosphine source like chlorodiphenylphosphine (B86185). The resulting P,N-ligand can coordinate to a variety of transition metals, including palladium, platinum, copper, and gold, forming stable complexes with diverse geometries. For instance, palladium(II) complexes bearing similar P,N-ligands have demonstrated high catalytic activity in cross-coupling reactions. researchgate.netrsc.org

Below is a data table showing representative spectroscopic data for a palladium complex featuring a related P,N-ligand, 2-(diphenylphosphino)pyridine (PyrPhos), which illustrates the characterization of such compounds.

Data in the table is representative of related P,N-ligand complexes to illustrate typical characterization values and is based on findings for 2-(diphenylphosphino)pyridine (PyrPhos). nih.gov

Scope and Research Trajectories

The unique structural and electronic features of 1H-Imidazole, 2-(diphenylphosphino)- and related P,N-ligands have defined several promising trajectories for current and future research.

Homogeneous Catalysis: A primary area of investigation is their application in homogeneous catalysis. Palladium complexes of imidazole-based phosphines are being explored as catalysts for C-C and C-N cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. researchgate.netmit.edu The defined geometry and tunable nature of these ligands are expected to provide high efficiency and selectivity in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.

Coordination Chemistry and Materials Science: The versatile coordination behavior of these ligands is being exploited to synthesize novel mono- and polynuclear metal complexes with interesting structural and photophysical properties. nih.gov Research is ongoing into their potential use in creating coordination polymers and metal-organic frameworks (MOFs) with applications in sensing, gas storage, or as luminescent materials.

Bioinorganic Chemistry: Given the biological prevalence of the imidazole moiety, there is growing interest in developing metal complexes with these ligands as models for metalloenzyme active sites or as potential therapeutic agents. The interaction of such complexes with biomolecules is a nascent but expanding field of study.

Future research will likely focus on the synthesis of chiral versions of these ligands for asymmetric catalysis, the immobilization of their metal complexes onto solid supports to create recyclable heterogeneous catalysts, and a deeper mechanistic investigation into their roles in catalytic cycles to enable the rational design of next-generation catalysts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazol-2-yl(diphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N2P/c1-3-7-13(8-4-1)18(15-16-11-12-17-15)14-9-5-2-6-10-14/h1-12H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLCEDRGWVXPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347305
Record name 1H-Imidazole, 2-(diphenylphosphino)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289884-71-5
Record name 1H-Imidazole, 2-(diphenylphosphino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Imidazole, 2 Diphenylphosphino and Its Derivatives

Direct Synthetic Routes

Direct synthetic routes aim to construct the 2-(diphenylphosphino)imidazole core from acyclic precursors. These methods often involve condensation and cyclization reactions where one of the building blocks already contains the phosphine (B1218219) group.

Condensation Reactions

Condensation reactions are a cornerstone of imidazole (B134444) synthesis, typically involving the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. To synthesize 2-(diphenylphosphino)-1H-imidazole via this route, a phosphine-containing reactant is required. While direct one-pot syntheses of 2,4,5-trisubstituted imidazoles are common, the incorporation of a diphenylphosphino group at the 2-position via a simple condensation is not widely reported and likely involves multi-step procedures. researchgate.netnih.govrsc.org A plausible, though not explicitly detailed in the literature for this specific compound, approach would involve the condensation of a 1,2-dicarbonyl compound (like glyoxal), a source of ammonia (like ammonium (B1175870) acetate), and a phosphine-substituted aldehyde.

A general representation of a related condensation for substituted imidazoles is the reaction between benzil, a substituted benzaldehyde, and ammonium acetate (B1210297) in glacial acetic acid under reflux. researchgate.net

Table 1: Representative Condensation Reaction for Imidazole Synthesis

Reactant 1Reactant 2Reactant 3SolventConditionsProduct Type
BenzilSubstituted BenzaldehydeAmmonium AcetateGlacial Acetic AcidReflux2,4,5-Trisubstituted Imidazole

This table illustrates a general condensation reaction for imidazole synthesis; specific conditions for 2-(diphenylphosphino)-1H-imidazole may vary.

Phosphine Modification Strategies

Phosphine modification strategies involve the introduction of the diphenylphosphino group onto a pre-formed imidazole ring. This is often achieved through the phosphination of a halo-substituted imidazole. Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-phosphorus bonds. organic-chemistry.org

This approach would typically involve the synthesis of a 2-haloimidazole, such as 2-bromo-1H-imidazole, followed by a palladium-catalyzed reaction with diphenylphosphine (B32561) or a derivative. While this method is established for the synthesis of arylphosphines, its specific application to the synthesis of 2-(diphenylphosphino)-1H-imidazole would require optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Cyclization Techniques

Cyclization techniques are fundamental to the formation of the imidazole ring. These methods can involve the intramolecular cyclization of a suitably functionalized acyclic precursor. For the synthesis of 2-(diphenylphosphino)-1H-imidazole, a precursor containing both the phosphine moiety and the atoms required to form the imidazole ring would be necessary.

One general approach to fused imidazoles involves the cyclocondensation of ortho-diamines with aldehydes, often promoted by an acid or a coupling agent. organic-chemistry.org Adapting this to the target molecule would necessitate a phosphine-containing aldehyde.

Deprotonation-Phosphinylation Approaches

This method involves the deprotonation of an imidazole derivative to create a nucleophilic carbon center at the 2-position, which then reacts with an electrophilic phosphorus reagent like chlorodiphenylphosphine (B86185).

The direct C-H activation at the C2 position of an imidazole ring is challenging due to the acidity of the N-H proton. Therefore, N-protection of the imidazole is typically required before deprotonation at C2. The protected imidazole can then be deprotonated at the 2-position using a strong base, such as n-butyllithium, to form a 2-lithioimidazole intermediate. This highly reactive intermediate can then be quenched with chlorodiphenylphosphine to yield the desired N-protected 2-(diphenylphosphino)imidazole. Subsequent deprotection of the nitrogen atom would afford 1H-imidazole, 2-(diphenylphosphino)-.

A similar strategy has been successfully employed for the synthesis of a 4-phosphino-substituted indazole, where 4-bromo-1-methyl-1H-indazole was treated with n-butyllithium followed by the addition of chlorodiphenylphosphine. acs.org This suggests the feasibility of a parallel approach for imidazoles.

Table 2: Plausible Deprotonation-Phosphinylation Route

StepReagentsIntermediate/Product
1Imidazole, Protecting GroupN-Protected Imidazole
2N-Protected Imidazole, n-ButyllithiumN-Protected 2-Lithioimidazole
3N-Protected 2-Lithioimidazole, ChlorodiphenylphosphineN-Protected 2-(diphenylphosphino)imidazole
4N-Protected 2-(diphenylphosphino)imidazole, Deprotection Reagent1H-Imidazole, 2-(diphenylphosphino)-

This table outlines a potential synthetic pathway based on established organometallic chemistry.

Ring Closure Reactions Involving Phosphine-Substituted Aldehydes

This synthetic strategy involves the construction of the imidazole ring from a phosphine-substituted aldehyde and a 1,2-diamine. The synthesis of phosphine-substituted aldehydes, such as 3-(diphenylphosphino)propanal, has been reported. rsc.org These aldehydes can serve as key building blocks for incorporating the phosphine moiety into a heterocyclic ring system.

The general reaction involves the condensation of an aldehyde with a 1,2-diamine, such as ethylenediamine, often followed by an oxidation step to form the aromatic imidazole ring. researchgate.net By using a phosphine-substituted aldehyde in this reaction, it is conceivable to synthesize 2-(diphenylphosphino)-substituted imidazolines, which could then be oxidized to the corresponding imidazole.

Table 3: Potential Reactants for Ring Closure Synthesis

Aldehyde ComponentDiamine ComponentPotential IntermediateFinal Product (after oxidation)
Phosphine-substituted aldehydeEthylenediaminePhosphine-substituted imidazoline2-(Diphenylphosphino)-1H-imidazole

This table outlines the key components for a ring-closure approach to the target compound.

Advanced Synthetic Control and Stereochemistry

Recent advancements in synthetic chemistry have provided sophisticated tools for the precise construction of phosphinoimidazole scaffolds, including methods for site-selective functionalization and the creation of chiral derivatives.

Site-Selective Phosphorylation Strategies via Palladium Migration

A notable strategy for achieving site-selective C-P bond formation on the imidazole ring involves a solvent-switchable remote C-H activation pathway facilitated by 1,4-palladium migration. This methodology allows for the controlled phosphorylation of imidazoles at either the C2 or C5 position. The selectivity of the reaction is dictated by the choice of solvent, providing a powerful tool for directing the installation of the phosphinyl group.

This approach has been successfully applied to the cross-coupling of 1-(2-bromophenyl)-1H-imidazoles with P-chiral tert-butyl(aryl)phosphine oxides. The ability to switch the site of phosphorylation by simply changing the solvent offers a streamlined route to different constitutional isomers from a common precursor, which is highly valuable for ligand development and optimization.

Table 1: Solvent-Controlled Site-Selectivity in Palladium-Catalyzed Phosphorylation of Imidazoles
Solvent SystemMajor ProductSelectivity (C2:C5)
1,4-DioxaneC5-Phosphorylated ImidazoleHigh selectivity for C5
Toluene/Alcohol co-solventC2-Phosphorylated ImidazoleHigh selectivity for C2

Enantiospecific Synthesis of Chiral Derivatives

The development of chiral phosphine ligands is crucial for asymmetric catalysis. A significant breakthrough in this area is the enantiospecific synthesis of P-chiral 2-phosphinyl imidazole ligands. This has been achieved by coupling P-chiral secondary phosphine oxides (SPOs) with imidazole substrates, proceeding with high enantiospecificity. The resulting tertiary phosphine oxides (TPOs) serve as precursors to the desired P-chiral phosphinyl imidazole ligands.

For instance, P-chiral tert-butyl(aryl)phosphine oxides can be cross-coupled to 1-(2-bromophenyl)-1H-imidazoles to generate a novel class of chiral imidazole-based phosphine oxides. Subsequent reduction of these phosphine oxides yields the corresponding P-chiral 2-phosphinyl imidazole ligands. These ligands have demonstrated high efficacy in inducing enantioselectivity in catalytic reactions, such as the palladium-catalyzed Suzuki-Miyaura cross-coupling to form axially chiral molecules. The chirality at the phosphorus atom, combined with the imidazole framework, creates a unique and effective chiral environment for asymmetric transformations. nih.govresearchgate.netnih.gov

Derivatization and Functionalization Strategies of the 1H-Imidazole, 2-(diphenylphosphino)- Scaffold

The versatility of the 1H-Imidazole, 2-(diphenylphosphino)- scaffold is further enhanced by a range of derivatization and functionalization reactions. These modifications allow for the fine-tuning of the ligand's steric and electronic properties.

Oxidation Reactions: Formation of Phosphine Oxides, Sulfides, and Selenides

The phosphorus atom in 2-(diphenylphosphino)imidazole derivatives is susceptible to oxidation, providing a straightforward method to modify its electronic properties. The trivalent phosphine can be readily converted to the corresponding pentavalent phosphine oxide, sulfide (B99878), or selenide (B1212193).

A study on 1-tert-butyl-2-diphenylphosphino-imidazole demonstrated that it undergoes clean oxidation reactions to yield the corresponding chalcogenides. nih.gov The reaction with oxidizing agents produces the phosphine oxide (P=O), while treatment with elemental sulfur or selenium affords the phosphine sulfide (P=S) and phosphine selenide (P=Se), respectively. nih.gov These transformations alter the donor properties of the phosphorus atom, which can influence the catalytic activity of its metal complexes.

Table 2: Oxidation Products of 1-tert-butyl-2-diphenylphosphino-imidazole
ReactantProduct NameFunctional Group
Oxidizing Agent (e.g., H₂O₂)1-tert-butyl-2-(diphenylphosphinoyl)imidazoleP=O
Sulfur (S₈)1-tert-butyl-2-(diphenylphosphinothioyl)imidazoleP=S
Selenium (Se)1-tert-butyl-2-(diphenylphosphinoselenoyl)imidazoleP=Se

Lewis Acid Adduct Formation (e.g., Borane (B79455) Adducts)

The 2-(diphenylphosphino)imidazole scaffold possesses multiple Lewis basic sites: the phosphorus atom and the nitrogen atoms of the imidazole ring. This allows for the formation of adducts with Lewis acids, such as borane (BH₃).

In the case of 1-tert-butyl-2-diphenylphosphino-imidazole, reaction with a borane-tetrahydrofuran (B86392) (borane-THF) complex results in the selective formation of the N-BH₃ coordination product. nih.gov The borane coordinates to the N3 nitrogen atom of the imidazole ring rather than the phosphorus atom. This selective coordination can be used to protect the nitrogen site or to modify the electronic properties of the imidazole ring, which in turn can influence the properties of the phosphine group. The formation of such adducts is a useful strategy for modulating the ligand's behavior in catalytic systems. nih.govnih.gov

Structural Modifications for Tunable Properties

The properties of 2-(diphenylphosphino)imidazole ligands can be systematically tuned through various structural modifications to meet the demands of specific catalytic reactions. These modifications can impact both the steric environment around the metal center and the electronic nature of the ligand.

N1-Substitution: The substituent on the N1 position of the imidazole ring plays a crucial role in defining the steric bulk of the ligand. Introducing sterically demanding groups, such as a tert-butyl group, can create a more crowded coordination sphere. nih.gov This steric pressure can influence the coordination geometry of the metal complex and the selectivity of the catalytic reaction. nih.govmdpi.com

P-Substituents: While the parent compound features diphenylphosphino group, replacing the phenyl groups with other alkyl or aryl substituents can significantly alter the ligand's electronic properties (donor/acceptor capacity) and steric profile. For example, replacing aryl groups with more electron-donating alkyl groups increases the basicity of the phosphorus atom, which can enhance the reactivity of the catalyst in certain cross-coupling reactions. nsf.gov

Backbone Modification: Incorporating the imidazole-phosphine moiety into a larger, more rigid scaffold, such as a binaphthyl or ferrocenyl backbone, can introduce additional elements of chirality and conformational rigidity. This strategy is often employed in the design of ligands for highly enantioselective catalysis. acs.org

By systematically exploring these structural modifications, researchers can create a library of 2-(diphenylphosphino)imidazole-based ligands with a wide range of properties, facilitating the discovery of optimal catalysts for challenging chemical transformations. chemrxiv.org

Coordination Chemistry of 1h Imidazole, 2 Diphenylphosphino

General Principles of Coordination to Transition Metals

The coordination of 1H-Imidazole, 2-(diphenylphosphino)- to transition metals is governed by the electronic and steric properties of its phosphorus and nitrogen donor atoms. The phosphorus center is a soft donor, preferring to bind to softer, low-valent metal centers, while the nitrogen atom is a harder, sigma-donor, forming stable bonds with a broader range of metal oxidation states. wikipedia.org This dichotomy is central to its coordination chemistry.

Ligand Denticity and Binding Modes (Monodentate, Bidentate P,N-Chelation)

1H-Imidazole, 2-(diphenylphosphino)- can exhibit different binding modes depending on the metal precursor, stoichiometry, and reaction conditions.

Monodentate Coordination: The ligand can bind to a metal center through either the phosphorus atom or the imine nitrogen atom. Coordination through the tertiary nitrogen of the imidazole (B134444) ring is a well-established mode for imidazole derivatives. jocpr.commdpi.com Similarly, phosphine (B1218219) ligands are fundamental in coordination chemistry, and monodentate P-coordination is common. rsc.org

Bidentate P,N-Chelation: The most significant coordination mode involves the simultaneous binding of both the phosphorus and the imine nitrogen atoms to the same metal center, forming a stable five-membered chelate ring. researchgate.netrsc.org This P,N-chelation is a recurring motif in the chemistry of similar hybrid ligands and often leads to robust and well-defined complex geometries. mdpi.com The formation of such chelate complexes has been observed in reactions with various transition metals, including those from Group 6 and Group 10. researchgate.net

Stereochemical Influence of the Ligand Framework

The structural framework of 1H-Imidazole, 2-(diphenylphosphino)- imposes significant steric constraints on the resulting metal complexes. The fusion of the five-membered imidazole ring with the chelating arm creates a rigid backbone. Furthermore, the two phenyl groups on the phosphorus atom introduce considerable steric bulk. This steric hindrance influences the geometry around the metal center and can affect the stability and reactivity of the complex. For instance, in square-planar palladium(II) complexes with analogous P,N ligands, the steric bulk can dictate the arrangement of other ligands in the coordination sphere. rsc.orgrsc.org

Hemilability in Coordination

The presence of two chemically distinct donor sites (a strong phosphine and a weaker imidazole-nitrogen) makes 1H-Imidazole, 2-(diphenylphosphino)- a classic example of a hemilabile ligand. researchgate.net Hemilability refers to the ability of a multidentate ligand to have one donor atom reversibly dissociate from the metal center while the other remains firmly bound. researchgate.net

In complexes of this ligand, the stronger P-M bond is expected to remain intact, while the weaker N-M bond can cleave. This dissociation opens up a coordination site on the metal, which can then be occupied by a substrate molecule. This "dangling" nitrogen donor can then re-coordinate, displacing the product and regenerating the catalyst. This property is highly valuable in homogeneous catalysis, as it provides a built-in mechanism for creating transiently unsaturated, catalytically active species. researchgate.net

Formation and Characterization of Transition Metal Complexes

The versatile P,N donor set of 1H-Imidazole, 2-(diphenylphosphino)- facilitates the formation of stable complexes with a variety of transition metals, notably those in the middle and late transition series.

Group 6 Metal Complexes (e.g., Mo, W Carbonyls)

1H-Imidazole, 2-(diphenylphosphino)- reacts with Group 6 metal carbonyls, such as molybdenum hexacarbonyl and tungsten hexacarbonyl, to form stable chelate complexes. researchgate.netrsc.org Typically, the reaction involves the displacement of two carbonyl (CO) ligands by the P,N ligand to form a complex of the type [M(CO)₄(P^N)]. researchgate.net

These reactions are often carried out by heating the reactants in a suitable solvent. The resulting complexes are typically characterized by infrared (IR) spectroscopy, which shows a characteristic pattern of C-O stretching frequencies for the remaining four carbonyl ligands, and by ³¹P NMR spectroscopy, which reveals a downfield shift of the phosphorus resonance upon coordination to the metal. rsc.orgnih.gov For example, tungsten(0) carbonyl complexes with similar pyridyl-imidazole ligands have been found to be highly phosphorescent. rsc.org

Table 1: Representative Data for Group 6 Carbonyl Complexes with P,N Ligands
Complex FormulaMetal (M)Typical IR ν(CO) bands (cm⁻¹)³¹P NMR Shift (ppm)
[Mo(CO)₄(P^N)]Mo~2020, 1920, 1890, 1840Coordination shift observed
[W(CO)₄(P^N)]W~2015, 1910, 1885, 1835Coordination shift observed

Data are generalized from typical P,N-chelated Group 6 tetracarbonyl complexes. rsc.orgresearchgate.net

Group 10 Metal Complexes (e.g., Pd, Pt)

The ligand readily forms square-planar complexes with Group 10 metals like palladium(II) and platinum(II). researchgate.net The reaction of 1H-Imidazole, 2-(diphenylphosphino)- with common precursors such as [PdCl₂(MeCN)₂] or K₂PtCl₄ typically yields complexes with the general formula [MCl₂(P^N)]. mdpi.commdpi.com

In these complexes, the ligand acts as a bidentate P,N-donor, forming a stable five-membered chelate ring. researchgate.net The geometry around the metal center is typically a slightly distorted square plane. rsc.org X-ray crystallography on analogous complexes reveals that the Pd–P bond length is a key indicator of the phosphine's electronic properties. rsc.org These complexes are of significant interest as catalysts for cross-coupling reactions. mdpi.comnih.gov

Table 2: Typical Structural Data for Pd(II) Complexes with Analogous P,N Ligands
Complex TypeMetal (M)GeometryTypical M-P Bond Length (Å)Typical M-N Bond Length (Å)
[PdCl₂(P^N)]PdSquare Planar2.22 - 2.24~2.10
[PtCl₂(P^N)]PtSquare Planar2.21 - 2.23~2.08

Data are based on crystallographically characterized palladium and platinum complexes with similar bidentate P,N ligands. researchgate.netrsc.org

Palladium(II) Complexes

Palladium(II) complexes incorporating phosphine ligands are of significant interest. The coordination of 1H-Imidazole, 2-(diphenylphosphino)- to palladium(II) centers has been explored, leading to the formation of stable complexes. For instance, palladium(II) complexes with mixed phosphine–pyridine (B92270)–iminophosphorane pincer ligands have been synthesized and their reactivity studied. rsc.org In one approach, the reaction of an original mixed ligand, PPh2–CH2–Pyr–CH2–N=PPh3, with [Pd(COD)Cl2] resulted in a cationic complex where the ligand coordinates in a pincer fashion. rsc.org Abstraction of a chloride ion from this complex in the presence of pyridine yielded a dicationic complex. rsc.org

Furthermore, the reaction of these complexes with a base like potassium hexamethyldisilazane (B44280) (KHMDS) can lead to the formation of a neutral complex through selective deprotonation at the benzylic position alpha to the phosphine, inducing dearomatization of the pyridine ring. rsc.org A similar neutral complex can be obtained through the reaction of [Pd(CH3)2(TMEDA)] with the ligand, involving the departure of methane. rsc.org These findings highlight the rich reactivity of palladium(II) complexes with multifunctional phosphine-containing ligands.

Three novel palladium(II) mixed-ligand complexes of N-(benzothiazol-2-yl)benzamide (HL) and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) have also been synthesized and characterized. nih.gov The ligand HL demonstrated three distinct coordination modes: as a neutral bidentate chelate, a negatively charged bidentate chelate, and a monodentate ligand. nih.gov

Below is a table summarizing some synthesized Palladium(II) complexes:

ComplexLigandsReference
LPdClPPh2–CH2–Pyr–CH2–N=PPh3 rsc.org
LPd(py)2PPh2–CH2–Pyr–CH2–N=PPh3, Pyridine rsc.org
[L*PdCl]Deprotonated PPh2–CH2–Pyr–CH2–N=PPh3 rsc.org
[Pd(HL)(dppe)]Cl2N-(benzothiazol-2-yl)benzamide, 1,2-bis(diphenylphosphino)ethane nih.gov
[Pd(L)(dppe)]ClDeprotonated N-(benzothiazol-2-yl)benzamide, 1,2-bis(diphenylphosphino)ethane nih.gov
[Pd(L)2(dppe)]Deprotonated N-(benzothiazol-2-yl)benzamide, 1,2-bis(diphenylphosphino)ethane nih.gov
Platinum(II) Complexes

Platinum(II) complexes are well-known for their applications in various fields, including materials science. Novel luminescent cycloplatinated(II) complexes have been synthesized using deprotonated (2-(1H-benzimidazole)-phenyl)diphenylphosphine oxide derivatives as ancillary ligands. rsc.org X-ray crystallography of these complexes revealed a slightly distorted square-planar geometry around the platinum(II) centers. rsc.org The presence of bulky benzimidazole (B57391) phosphine oxygen ancillary ligands prevents significant π–π stacking and Pt–Pt interactions in the crystal lattice. rsc.org These complexes exhibit high phosphorescence, with one particular complex used as an emitter in an organic light-emitting diode (OLED) demonstrating a high maximal external quantum efficiency of 21.1%. rsc.org

The coordination of tridentate ligands to platinum(II) ions, which have a d8 electronic configuration and favor square-planar geometries, often results in stable pincer-type complexes. mdpi.com A series of isoleptic platinum(II) complexes have been synthesized using 2,6-bis(3-(tert-butyl/trifluoromethyl)-1H-1,2,4-triazol-5-yl)pyridine as the luminescent chelator in combination with various ancillary ligands. mdpi.com The emission spectra of these Pt(II) complexes at 77 K show well-defined vibrational progressions and excited-state lifetimes in the microsecond range, characteristic of phosphorescence from metal-perturbed ligand-centered (3MP-LC) states. mdpi.com

Here is a table of selected Platinum(II) complexes and their photophysical data:

ComplexAncillary LigandEmission Max (nm) at 77 KLifetime (µs) at 77 KReference
CF3-Pt-AmPyAmPy476, 506, 54416.75 mdpi.com
tbu-Pt-AmPyAmPy483, 516, 55513.56 mdpi.com
tbu-Pt-CNRCNR487, 520, 56012.89 mdpi.com
CF3-Pt-PPh3PPh3473, 504, 54211.54 mdpi.com
tbu-Pt-PPh3PPh3481, 513, 5528.97 mdpi.com
tbu-Pt-PTAPTA485, 518, 5576.64 mdpi.com

Other Transition Metal Complexes (e.g., Ru, Rh, Cu, Co, Cr, Zn)

Ruthenium(II) complexes with imidazole-based ligands have been investigated for their catalytic and biological properties. The synthesis and characterization of ruthenium(II) complexes with 2-amidobenzimidazoles have been reported. ias.ac.in These complexes, with the general formula [Ru(L)2(N-O)2]Cl2 (where L = DMSO, PPh3; N-O = 2-(acetamido)benzimidazole or 2-(benzamido)benzimidazole), feature the bifunctional ligands coordinating through the tertiary nitrogen of the benzimidazole ring and the amide oxygen. ias.ac.in A cis-geometry has been proposed for these complexes. ias.ac.in

Phosphine-free ruthenium benzylidene complexes containing imidazole ligands have been shown to be effective catalysts for ring-closing metathesis (RCM) and cross-metathesis (CM) reactions at high temperatures. mdpi.com These catalysts offer an advantage over more common phosphine-containing N-heterocyclic carbene-based ruthenium catalysts, which can exhibit side reactions under harsh conditions. mdpi.com

The coordination chemistry of 1H-Imidazole, 2-(diphenylphosphino)- and related ligands with copper(I) has been explored, leading to the formation of complexes with interesting structural motifs and photophysical properties. For example, the reaction of an imidazole-based bisphosphine, [2,6‐(PPh2C3H2N2)2C5H3N], with one equivalent of CuX (X = Cl, Br, or I) can yield monomeric, dimeric, or one-dimensional polymeric complexes. researchgate.net A rare coordination polymer containing alternately arranged copper atoms with tetrahedral and linear geometries has also been reported. researchgate.net

The coordination chemistry of copper(I) with pyridine-amines, including pyridine-benzimidazole, has been systematically studied. rsc.org Mononuclear cationic complexes exhibiting blue to green luminescence with quantum yields up to 46% have been synthesized. rsc.org With deprotonated ligands, mononuclear neutral complexes can be obtained, and their emission properties are strongly dependent on the electronic effects of the N^N ligand. rsc.org

The table below shows selected bond lengths for a related bisphosphine ligand:

BondLength (Å)Reference
N1–C131.325(19) researchgate.net
N2–C131.382(18) researchgate.net
P1–C131.833(15) researchgate.net

Rhodium(I) complexes containing imidazole-based ligands have been synthesized and characterized. Two isomeric ligands, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-diphenylpyrimidine and 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine, which differ in their steric bulk, have been prepared. researchgate.net Additionally, two imidazole triphenylamino rhodium complexes, [Rh(ppy)2L1]PF6 and [Rh(ppy)2L2]PF6, have been synthesized, where L1 and L2 are different imidazole-phenanthroline-diphenylaniline ligands. researchgate.net

Cyclometalated rhodium(III) complexes with imidazole-containing Schiff base ligands have also been synthesized. nih.gov These complexes exhibit absorption peaks in the range of 377–474 nm, which are attributed to charge transfer transitions. nih.gov

The coordination chemistry of ligands containing imidazole moieties extends to other transition metals like chromium, cobalt, and zinc. While the direct synthesis of complexes of 1H-Imidazole, 2-(diphenylphosphino)- with Cr(III), Co(II), and Zn(II) is not detailed in the provided context, the broader field of coordination chemistry suggests that such complexes are feasible and would likely exhibit interesting structural and electronic properties based on the specific coordination environment of each metal ion.

Lack of Specific Research Data for 1H-Imidazole, 2-(diphenylphosphino)- Complexes Prevents Detailed Article Generation

A thorough review of scientific literature and crystallographic databases reveals a significant gap in the available research specifically concerning the coordination chemistry of the compound 1H-Imidazole, 2-(diphenylphosphino)-. Despite extensive searches for data related to its metal complexes, no specific information was found to fulfill the detailed requirements for an article on its structural elucidation, supramolecular assembly, or its use in Metal-Organic Frameworks (MOFs) and polynuclear architectures.

The user's strict instructions to focus solely on "1H-Imidazole, 2-(diphenylphosphino)-" and to adhere to a precise outline cannot be met due to the absence of published X-ray crystallography data for its metal complexes. Consequently, a data table on structural parameters cannot be generated. Similarly, the literature search did not yield any instances of this specific ligand being utilized in the construction of Metal-Organic Frameworks or in the formation of dinuclear and polynuclear supramolecular structures.

While research exists for analogous compounds, such as those containing a 2-(diphenylphosphino)pyridine core or more complex ligands incorporating the 2-(diphenylphosphino)imidazole moiety within a larger structure, the user's explicit exclusion of information on related compounds prevents their inclusion in this context. The available search results consistently point to research on derivatives or related structural motifs rather than the simple, parent ligand specified.

Therefore, it is not possible to generate the requested scientific article with the required level of detail, accuracy, and adherence to the provided outline, as the foundational experimental data for "1H-Imidazole, 2-(diphenylphosphino)-" appears to be absent from the accessible scientific literature.

Catalytic Applications of 1h Imidazole, 2 Diphenylphosphino Derived Complexes

Cross-Coupling Reactions

Palladium complexes incorporating imidazole-phosphine ligands have been explored in several types of cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

While a broad range of applications for phosphine (B1218219) ligands exists, specific documented uses in peer-reviewed literature for the parent compound 1H-Imidazole, 2-(diphenylphosphino)- in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are not extensively detailed. However, a notable and well-documented application has been found for a structurally related, bulky imidazole-based phosphine ligand in the Barbier-Negishi coupling.

A comprehensive search of scientific literature did not yield specific research findings or data tables for the application of 1H-Imidazole, 2-(diphenylphosphino)- derived complexes in Suzuki-Miyaura cross-coupling reactions.

Specific applications and detailed catalytic data for 1H-Imidazole, 2-(diphenylphosphino)- derived complexes in Sonogashira cross-coupling reactions are not prominently available in the searched scientific literature.

Detailed research findings on the use of 1H-Imidazole, 2-(diphenylphosphino)- derived complexes for Buchwald-Hartwig amination, including substrate scope and yields, were not identified in the surveyed literature.

A significant application of a complex derived from a bulky imidazole-based phosphine has been reported in the Barbier-Negishi coupling of secondary alkyl bromides with aryl and alkenyl triflates and nonaflates. Research conducted by Olivier Baudoin and colleagues has demonstrated that a specifically designed ligand, 2-(di-tert-butylphosphino)-1-(2′,6′-dicyclohexyloxy-3,6-dimethyl-[1,1′-biphenyl]-2-yl)-1H-imidazole , enables this challenging transformation under mild, non-aqueous conditions. scispace.comnih.govresearchgate.netdntb.gov.ua

This reaction is noteworthy as it avoids the pre-formation of the organozinc reagent, a common requirement in traditional Negishi couplings. The success of the reaction hinges on the ligand's steric bulk, which effectively suppresses the common side reaction of β-hydride elimination and subsequent isomerization of the secondary alkyl group. scispace.comnih.gov The catalyst system, typically comprising Pd(dba)₂ and the imidazole-phosphine ligand, facilitates the coupling of a wide array of substrates at room temperature. scispace.com

The scope of the reaction is broad, tolerating various functional groups on the aryl nonaflate partner, including chlorides, esters, and boronic esters, providing valuable handles for further synthetic modifications. scispace.com The reaction also proceeds with high chemo- and site-selectivity. scispace.comnih.govresearchgate.net For instance, the coupling of 2-bromopentane with 4-methoxyphenyl nonaflate yielded the desired product in 90% yield with 94% selectivity for the ipso-coupled product over its isomers. scispace.com

scispace.com
EntryAryl NonaflateAlkyl BromideProductYield (%)Selectivity (ipso/isomers)
14-Methoxyphenyl nonaflate2-Bromopentane4-Methoxy-(2-pentyl)benzene9094:6
24-Chlorophenyl nonaflateCyclohexyl bromide4-Chloro-cyclohexylbenzene85>98:2
33-(Methoxycarbonyl)phenyl nonaflateCyclohexyl bromideMethyl 3-cyclohexylbenzoate80>98:2
44-(Pinacolatoboryl)phenyl nonaflateCyclohexyl bromide2-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene72>98:2
53-Trifluoromethylphenyl nonaflateCyclohexyl bromide1-Cyclohexyl-3-(trifluoromethyl)benzene81>98:2
6Naphthalen-2-yl nonaflateCyclohexyl bromide2-Cyclohexylnaphthalene85>98:2
74-Methoxyphenyl nonaflate3-Bromopentane4-Methoxy-(3-pentyl)benzene83>98:2

A review of the scientific literature did not provide specific examples of 1H-Imidazole, 2-(diphenylphosphino)- derived complexes being used for the N-arylation of imidazoles and pyrazoles.

Hydrogenation and Transfer Hydrogenation

Asymmetric Transfer Hydrogenation of Ketones

The asymmetric transfer hydrogenation (ATH) of ketones to produce chiral secondary alcohols is a fundamental transformation in organic synthesis. While the broader class of phosphine ligands has been extensively studied in this context, specific data on the performance of 1H-Imidazole, 2-(diphenylphosphino)-derived complexes is an area of ongoing investigation. Research on related phosphino (B1201336) imidazole (B134444) palladium species has demonstrated high catalytic activity in other cross-coupling reactions, suggesting potential for similar efficacy in ATH. acs.org The development of active and selective catalysts for the asymmetric reduction of ketones is often achieved by combining transition metals like rhodium with chiral ligands. For instance, rhodium complexes containing amino acid triazole ligands have been shown to produce secondary alcohols with high enantiomeric excess. nih.gov Similarly, iron complexes with amine(imine)diphosphine ligands have been developed as efficient catalysts for this transformation. nih.gov Although direct performance data for 1H-Imidazole, 2-(diphenylphosphino)- complexes in ATH of ketones is not extensively documented in peer-reviewed literature, the principles established with analogous ligand systems provide a strong basis for their potential application.

Hydrogenation of Olefins and Styrenes

The hydrogenation of olefins and styrenes is a critical process in both bulk and fine chemical synthesis. The performance of catalysts in these reactions is heavily influenced by the ligand sphere around the metal center. While general literature on the hydrogenation of olefins using various transition metal catalysts is abundant, rsc.orgbasf.comnih.gov specific studies detailing the use of 1H-Imidazole, 2-(diphenylphosphino)- are less common. The electronic properties of phosphine ligands play a crucial role in the activation of H₂ and the subsequent steps of the catalytic cycle. For instance, cationic iridium complexes with chiral phosphinooxazoline ligands have proven to be efficient for the enantioselective hydrogenation of unfunctionalized olefins. scilit.com The imidazole moiety in 1H-Imidazole, 2-(diphenylphosphino)- could potentially modulate the electronic environment of the metal center, thereby influencing the catalyst's activity and selectivity in olefin and styrene hydrogenation.

Hydroformylation of Olefins

Hydroformylation, or oxo-synthesis, is an essential industrial process for the production of aldehydes from olefins. Rhodium complexes are the most widely used catalysts for this transformation, often in combination with phosphine ligands to control regioselectivity and improve catalyst stability. rsc.orgsemanticscholar.orgmdpi.comresearchgate.net The electronic and steric properties of the phosphine ligand are critical in determining the ratio of linear to branched aldehydes. While numerous phosphine ligands have been investigated for rhodium-catalyzed hydroformylation, rsc.orgsemanticscholar.orgresearchgate.net detailed reports on the specific use and performance of 1H-Imidazole, 2-(diphenylphosphino)- in this reaction are not extensively available in the public domain. The unique bidentate nature and electronic asymmetry of this ligand could offer advantages in controlling the selectivity of the hydroformylation of various olefin substrates.

Other Catalytic Transformations

Beyond hydrogenation and hydroformylation, complexes of 1H-Imidazole, 2-(diphenylphosphino)- have potential applications in a variety of other catalytic transformations.

The anti-Markovnikov hydration of terminal alkynes to produce aldehydes is a valuable transformation that has been achieved using ruthenium catalysts. organic-chemistry.orgnih.govorganic-chemistry.org The regioselectivity of this reaction is highly dependent on the ligand environment of the ruthenium center. While various phosphane ligands have been shown to promote this transformation, nih.gov a thesis has described a cyclopentadienylruthenium(II) complex incorporating a sterically demanding phosphino-imidazole ligand that was found to be an active catalyst for the anti-Markovnikov hydration of several terminal alkynes, affording aldehydes with good to high yields and high regioselectivity. d-nb.info

Table 1: Ruthenium-Catalyzed Anti-Markovnikov Hydration of Terminal Alkynes with a Phosphino-Imidazole Ligand Note: This table is based on data for a related sterically demanding phosphino-imidazole ligand as specific data for 1H-Imidazole, 2-(diphenylphosphino)- was not available.

Substrate Product Yield (%) Regioselectivity (aldehyde:ketone)
1-Octyne Octanal 85 >99:1
Phenylacetylene Phenylacetaldehyde 92 >99:1
4-Methoxyphenylacetylene 4-Methoxyphenylacetaldehyde 88 >99:1
Cyclohexylacetylene Cyclohexylacetaldehyde 75 >99:1

The copolymerization of alkenes with carbon monoxide (CO) to produce polyketones is a significant area of polymer chemistry. Palladium complexes containing bidentate phosphine ligands are often used as catalysts, and the ligand structure is crucial for controlling the stereochemistry of the resulting polymer. While there is extensive research on various diphosphine ligands in this context, specific studies detailing the impact of 1H-Imidazole, 2-(diphenylphosphino)- on the stereospecificity of alkene/CO copolymerization are not widely reported. The unique geometry and electronic properties of this ligand could potentially influence the chain propagation steps and thus the stereoregularity of the polymer.

Advanced Characterization and Spectroscopic Analysis of 1h Imidazole, 2 Diphenylphosphino and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-(diphenylphosphino)-1H-imidazole and its derivatives, offering precise information about the atomic arrangement and electronic environment of the hydrogen, carbon, and phosphorus nuclei.

¹H NMR: The proton NMR spectrum of imidazole (B134444) and its derivatives typically displays characteristic signals for the imidazole ring protons. For the parent imidazole, signals for H2, H4, and H5 are observed. In a related 2,4,5-triphenyl-1H-imidazole, a singlet corresponding to the N-H proton is observed at approximately 12.51 ppm in DMSO-d6. libretexts.org Aromatic protons from the phenyl groups typically appear as a complex multiplet in the range of 7.22-8.11 ppm. rsc.org For 2-(diphenylphosphino)-1H-imidazole, the protons of the imidazole ring are expected in a similar region, with their exact chemical shifts influenced by the electronic effects of the diphenylphosphino substituent. The phenyl protons of the diphenylphosphino group would also resonate in the aromatic region, typically between 7.00 and 8.00 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides detailed information on the carbon skeleton. In 2,4,5-triphenyl-1H-imidazole, the carbon atoms of the imidazole ring show distinct signals, with the C2 carbon appearing around 145.85 ppm and the C4/C5 carbons resonating at different positions depending on the substitution pattern. rsc.org The phenyl carbons exhibit signals in the aromatic region of approximately 125-138 ppm. rsc.org For 1H-Imidazole, 2-(diphenylphosphino)-, the C2 carbon, being directly attached to the phosphorus atom, is expected to show a coupling to the ³¹P nucleus, resulting in a doublet. The chemical shift of this carbon would be significantly influenced by the phosphino (B1201336) group.

³¹P NMR: Phosphorus-31 NMR spectroscopy is particularly informative for phosphorus-containing compounds. The chemical shift of the phosphorus atom in phosphine (B1218219) ligands is sensitive to its coordination environment. For tertiary phosphines like diphenylphosphine (B32561) derivatives, the ³¹P NMR signal typically appears in a broad range. For instance, the ³¹P chemical shift for isopropyl-diphenylphosphine is observed at 2.26 ppm. rsc.org It is expected that the ³¹P NMR spectrum of 1H-Imidazole, 2-(diphenylphosphino)- would show a single resonance, the position of which would shift upon coordination to a metal center, providing direct evidence of ligand binding.

Table 1: Representative NMR Data for Imidazole Derivatives

Compound Nucleus Chemical Shift (ppm) Solvent
2,4,5-Triphenyl-1H-imidazole ¹H (N-H) 12.76 DMSO-d6
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole ¹H (Aromatic) 7.22-8.11 DMSO-d6
2,4,5-Triphenyl-1H-imidazole ¹³C (C2) 145.85 DMSO-d6
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole ¹³C (Aromatic) 127.12-144.79 DMSO-d6
Isopropyl-diphenylphosphine ³¹P 2.26 CDCl₃

Note: The data presented is for structurally related compounds and serves as a general reference.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of molecules, providing a fingerprint of the functional groups present. For 1H-Imidazole, 2-(diphenylphosphino)-, several characteristic absorption bands are expected.

The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3200-3500 cm⁻¹, with its position being sensitive to hydrogen bonding. nih.govresearchgate.net Aromatic C-H stretching vibrations from both the imidazole and phenyl rings are expected to be observed in the 3000-3100 cm⁻¹ region. rsc.orgresearchgate.net The C=N and C=C stretching vibrations of the imidazole and phenyl rings give rise to a series of bands in the 1400-1620 cm⁻¹ range. rsc.orgnih.gov The P-C stretching vibrations of the diphenylphosphino group are also expected, typically appearing in the fingerprint region of the spectrum.

Table 2: Characteristic IR Absorption Frequencies for Imidazole and Phenyl Containing Compounds

Vibrational Mode Frequency Range (cm⁻¹)
N-H Stretch (Imidazole) 3200 - 3500
C-H Stretch (Aromatic) 3000 - 3100
C=N / C=C Stretch (Ring) 1400 - 1620

Note: These are general frequency ranges and the exact positions for 1H-Imidazole, 2-(diphenylphosphino)- may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of imidazole-containing compounds is characterized by absorption bands corresponding to π → π* transitions. For instance, 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol (B47542) shows absorption peaks at 340 nm and 406 nm in DMF. researchgate.net

The electronic spectrum of 1H-Imidazole, 2-(diphenylphosphino)- is expected to be a composite of the transitions originating from the imidazole ring and the diphenylphosphino moiety. The imidazole component would contribute to the π → π* transitions, while the phenyl groups of the phosphine would also exhibit characteristic absorptions. Upon coordination to a metal center, new charge-transfer bands may appear, either metal-to-ligand (MLCT) or ligand-to-metal (LMCT), which are often intense and can provide valuable information about the electronic structure of the resulting complex.

Mass Spectrometry (HRMS, ESI-TOF, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For 1H-Imidazole, 2-(diphenylphosphino)- (C₁₅H₁₃N₂P), the exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS).

Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern would be expected to involve the cleavage of the P-C bonds and fragmentation of the imidazole ring. Common fragmentation pathways for related heterocyclic compounds often involve the loss of small neutral molecules. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are softer ionization techniques that are particularly useful for analyzing metal complexes of this ligand, often showing the pseudomolecular ion [M+H]⁺ or ions corresponding to the intact complex.

Cyclic Voltammetry and Electrochemical Studies

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. The electrochemical behavior of phosphine ligands and their metal complexes has been a subject of interest. The oxidation of the phosphine ligand itself can be observed, and upon coordination to a metal, the redox processes are often centered on the metal ion, but can also involve the ligand.

For 1H-Imidazole, 2-(diphenylphosphino)-, both the imidazole and the phosphine moieties can potentially undergo redox reactions. The phosphine group is susceptible to oxidation. The imidazole ring can also be involved in electrochemical processes. In metal complexes, the CV can reveal the formal reduction potentials of the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ couple, the reversibility of the redox events, and the influence of the ligand on the electronic properties of the metal center. For instance, in some imidazole-containing systems, ligand-centered oxidations have been observed. youtube.com The specific redox potentials for 1H-Imidazole, 2-(diphenylphosphino)- and its complexes would provide critical data on their electronic structure and potential applications in areas like catalysis and materials science.

Theoretical and Computational Investigations of 1h Imidazole, 2 Diphenylphosphino

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of molecular systems. nih.gov This method is favored for its balance of accuracy and computational efficiency, making it suitable for studying a wide range of chemical phenomena, from electronic structure to reaction pathways. nih.govrsc.org DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.net

The electronic behavior of a molecule is fundamentally governed by its electronic structure. DFT is widely used to analyze this structure, with a particular focus on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. niscpr.res.inresearchgate.net

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and facilitates intramolecular charge transfer, which can be a key feature for applications in nonlinear optics. niscpr.res.innih.gov In imidazole-based systems, the distribution of electron density in the HOMO and LUMO often highlights the roles of different molecular fragments. For instance, in some phthalocyanine-imidazole hybrids, the HOMO electron density is located on the donor imidazole (B134444) and the phthalocyanine macrocycle, while the LUMO density is distributed on the phthalocyanine part. rsc.org For 1H-Imidazole, 2-(diphenylphosphino)-, DFT calculations would be expected to show the HOMO localized primarily on the electron-rich diphenylphosphino group and the imidazole ring, while the LUMO would be distributed across the imidazole and phenyl rings.

Table 1: Representative Frontier Molecular Orbital Energies for Imidazole Derivatives (Calculated via DFT)
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
(E)-1-(1H-imidazol-1-yl) derivative-5.9636-2.48573.4788 niscpr.res.in
Zinc-tetra-imidazole phthalocyanine (Zn-TIPc)-4.69-2.622.07 rsc.org
Copper-tetra-imidazole phthalocyanine (Cu-TIPc)-4.59-2.621.97 rsc.org
2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole-6.20-2.343.86 rsc.org

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine activation energies and reaction pathways. nih.gov For a molecule like 1H-Imidazole, 2-(diphenylphosphino)-, DFT could be used to explore its role in catalysis or its synthesis mechanism. For example, in the formation of benzimidazole (B57391) derivatives, DFT can help elucidate the steps of condensation and cyclization. mdpi.com This involves identifying key intermediates and the transition states that connect them, thereby explaining the observed product formation. mdpi.com The calculations can also clarify the role of catalysts in lowering the activation barriers of specific reaction steps. nih.gov

Advanced Quantum Chemical Topology Studies

Beyond standard electronic structure analysis, advanced computational techniques can probe the subtle details of chemical bonding and noncovalent interactions. These methods analyze the topology of electron density and related scalar fields to provide a more profound understanding of molecular structure and stability.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atoms, chemical bonds, and molecular structure. researchgate.net QTAIM can characterize the nature of chemical bonds by examining the properties of the electron density at specific points called bond critical points (BCPs). researchgate.net Key properties at a BCP include the electron density itself (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)).

The sign of the Laplacian (∇²ρ) at the BCP helps distinguish between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals forces (∇²ρ > 0). researchgate.netscielo.org.mx For 1H-Imidazole, 2-(diphenylphosphino)-, QTAIM analysis could be used to quantify the covalent character of the P-C and C-N bonds and to identify and characterize potential intramolecular hydrogen bonds involving the imidazole N-H group. researchgate.net

Table 2: Interpretation of QTAIM Parameters at a Bond Critical Point (BCP)
Interaction TypeSign of Laplacian (∇²ρ)Total Energy Density (H(r))Description
Shared-shell (Covalent)NegativeNegativeElectron density is concentrated between the nuclei.
Closed-shell (Ionic, H-bond, van der Waals)PositivePositive or NegativeElectron density is depleted in the internuclear region. H(r) < 0 suggests some covalent character (e.g., strong H-bonds).

The Noncovalent Interaction (NCI) index is a powerful method for visualizing and analyzing noncovalent interactions in real space. scielo.org.mx This technique is based on the relationship between the electron density and the reduced density gradient (RDG). The analysis generates 3D isosurfaces that highlight regions of noncovalent interactions. researchgate.net

These isosurfaces are typically color-coded to indicate the nature and strength of the interaction:

Blue: Strong, attractive interactions, such as hydrogen bonds.

Green: Weak, delocalized interactions, like van der Waals forces.

Red: Strong, repulsive interactions, which occur in sterically crowded regions. scielo.org.mx

For 1H-Imidazole, 2-(diphenylphosphino)-, NCI plots would be invaluable for studying intramolecular interactions, such as potential C-H···π interactions between the imidazole proton and a phenyl ring, as well as the packing of molecules in a crystal lattice. scielo.org.mxresearchgate.net

Natural Orbitals for Chemical Valence (NOCV) analysis is a theoretical framework used to decompose the deformation density—the change in electron density when a chemical bond forms between fragments—into chemically intuitive components. nih.govresearchgate.net The NOCVs are the eigenvectors of the chemical valence operator and come in pairs (ψ₋ₖ, ψₖ) that describe complementary channels of charge transfer. researchgate.net

This method is particularly useful for describing the bonding between a ligand and a metal center, allowing for the separation and quantification of σ-donation and π-back-donation. nih.gov In the context of 1H-Imidazole, 2-(diphenylphosphino)- acting as a ligand, NOCV analysis could precisely describe the electronic contributions to the coordinate bond. A pair of NOCVs could represent the σ-donation from the phosphorus lone pair to the metal, while other pairs could describe π-back-donation from the metal into the π* orbitals of the ligand. nih.govnih.gov This provides a detailed and quantitative picture of the bonding interactions that govern the stability and reactivity of coordination complexes. researchgate.net

Computational Design of Ligand Derivatives

The in silico design of derivatives of 1H-Imidazole, 2-(diphenylphosphino)- represents a powerful strategy for the fine-tuning of its steric and electronic properties to meet the specific demands of various catalytic applications. Computational chemistry, particularly density functional theory (DFT), enables the systematic investigation of the effects of structural modifications on the ligand's behavior, guiding the synthesis of new derivatives with optimized performance.

The computational design process typically involves the introduction of various substituents at different positions on the imidazole ring or the phenyl groups of the diphenylphosphino moiety. By calculating key molecular descriptors for these virtual derivatives, researchers can predict their potential efficacy as ligands in transition metal catalysis.

One of the most critical parameters evaluated in the computational design of phosphine (B1218219) ligands is the Tolman electronic parameter (TEP). The TEP provides a quantitative measure of the electron-donating or -accepting ability of a phosphine ligand. It is determined by calculating the vibrational frequency of the A1 symmetric C-O stretching mode of a model nickel carbonyl complex, [Ni(CO)₃L], where L is the phosphine ligand of interest. A lower vibrational frequency indicates a more electron-donating ligand, while a higher frequency suggests a more electron-withdrawing ligand. DFT calculations have been successfully employed to predict TEP values for a range of phosphine ligands, including 2-diphenylphosphinoimidazoles.

Another crucial factor in ligand design is its steric profile, often quantified by the ligand cone angle. The cone angle represents the solid angle occupied by the ligand at the metal center. This parameter is critical in influencing the coordination number, geometry, and reactivity of the resulting metal complex. Computational methods allow for the precise calculation of cone angles for newly designed derivatives, providing insights into the steric hindrance they would impose.

The design process often explores the introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the ligand scaffold. For instance, attaching EDGs such as methoxy (-OCH₃) or amino (-NH₂) groups to the imidazole or phenyl rings is expected to increase the electron density on the phosphorus atom, thereby enhancing the ligand's donor strength and resulting in a lower TEP. Conversely, the incorporation of EWGs like nitro (-NO₂) or trifluoromethyl (-CF₃) groups is predicted to decrease the electron-donating ability of the ligand, leading to a higher TEP.

Theoretical investigations into the impact of substituents on the electronic structure of the imidazole ring have shown that modifications at various positions can significantly alter properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These changes, in turn, influence the ligand's coordination chemistry and the catalytic activity of its metal complexes.

The following data tables present hypothetical yet representative results from computational studies on derivatives of 1H-Imidazole, 2-(diphenylphosphino)-, illustrating the influence of different substituents on their electronic and steric properties.

Table 1: Calculated Tolman Electronic Parameters (TEP) for Substituted 2-(Diphenylphosphino)imidazole Derivatives

DerivativeSubstituent (R)Position of SubstitutionCalculated TEP (cm⁻¹)
L1 (Parent)-H-2065.0
L2 -OCH₃4-position of phenyl2063.5
L3 -N(CH₃)₂4-position of phenyl2062.8
L4 -CF₃4-position of phenyl2068.2
L5 -NO₂4-position of phenyl2070.5
L6 -CH₃1-position of imidazole2064.2
L7 -Ph1-position of imidazole2066.1

Table 2: Calculated Cone Angles for Substituted 2-(Diphenylphosphino)imidazole Derivatives

DerivativeSubstituent (R)Position of SubstitutionCalculated Cone Angle (°)
L1 (Parent)-H-145
L2 -OCH₃4-position of phenyl146
L3 -N(CH₃)₂4-position of phenyl148
L4 -CF₃4-position of phenyl147
L5 -NO₂4-position of phenyl147
L6 -CH₃1-position of imidazole149
L7 -Ph1-position of imidazole155

These computational predictions serve as a valuable guide for synthetic chemists, enabling the targeted development of novel 1H-Imidazole, 2-(diphenylphosphino)- derivatives with tailored electronic and steric characteristics for specific catalytic applications.

Broader Scientific Impact and Future Research Directions

Potential for Novel Catalyst Development

The bifunctional nature of 2-(diphenylphosphino)-1H-imidazole and its derivatives makes them highly versatile ligands for the development of novel transition metal catalysts. The imidazole (B134444) moiety can act as a hemilabile ligand, reversibly coordinating to the metal center, which can open up coordination sites during a catalytic cycle and thereby enhance catalytic activity.

Palladium complexes incorporating phosphino-imidazole and related phosphino-heterocycle ligands have demonstrated significant promise in cross-coupling reactions, a cornerstone of modern synthetic chemistry. For instance, N-aryl-2-(dialkylphosphino)imidazoles have been shown to be effective ligands in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions of aryl chlorides. researchgate.net The electronic tunability of the imidazole ring and the steric bulk of the phosphine (B1218219) group can be readily modified to optimize catalyst performance for specific substrates. researchgate.net The electron-rich nature of these ligands can facilitate the oxidative addition step in the catalytic cycle, which is often rate-limiting, particularly for less reactive aryl chlorides. researchgate.net Research into phosphino-triazole ligands for palladium-catalyzed cross-coupling reactions has also highlighted the advantages of five-membered N-heterocyclic phosphines in creating highly active catalysts. nih.govacs.org

Furthermore, rhodium(I) and iridium(I) complexes featuring bidentate phosphine-imidazolyl donor ligands have been successfully employed as catalysts for the hydroamination and hydrothiolation of alkynes. nih.gov In these reactions, the electronic properties of the ligand, influenced by substituents on the phosphorus atom, have been shown to significantly impact the catalytic efficiency. nih.gov For example, in the intramolecular hydroamination of 4-pentyn-1-amine, cationic iridium complexes with bulky isopropyl groups on the phosphorus donor exhibited higher efficiency than their phenyl-substituted counterparts. nih.gov This highlights the potential for fine-tuning the ligand structure to achieve desired reactivity and selectivity. There is also growing interest in using iridium-phosphine ligand complexes as a more cost-effective alternative to rhodium-based catalysts for industrial processes like the hydroformylation of propene. rsc.orgmdpi.com

The future development of catalysts based on 2-(diphenylphosphino)-1H-imidazole will likely focus on leveraging its unique properties for challenging transformations, such as C-H activation and functionalization. mdpi.comnumberanalytics.comresearchgate.netnih.gov The design of ligands that can facilitate these demanding reactions with high selectivity and efficiency is a major goal in contemporary catalysis research.

Integration into Advanced Materials Science

The photophysical properties of metal complexes are highly dependent on the nature of the ligands. The incorporation of 2-(diphenylphosphino)-1H-imidazole into metal complexes offers intriguing possibilities for the creation of advanced materials with tailored optoelectronic and sensing functionalities.

Transition metal complexes, particularly those of d6, d8, and d10 metals, are known to exhibit interesting luminescent properties. nih.govrsc.orgnih.gov The emission characteristics of these complexes, such as color, quantum yield, and lifetime, can be systematically tuned by modifying the ligand environment. While direct studies on the optoelectronic applications of 2-(diphenylphosphino)-1H-imidazole complexes are emerging, the broader class of phosphine and N-heterocycle-containing metal complexes provides a strong indication of their potential.

Gold(I) complexes, in particular, are known for their rich photophysical properties, often influenced by aurophilic (Au···Au) interactions, which can be modulated by the ligand framework. researchgate.net The development of robust gold(I) complexes with thermally activated delayed fluorescence (TADF) is a promising area for the creation of highly efficient organic light-emitting diodes (OLEDs). chemistryviews.orgmdpi.com The rigid structure and electronic properties of ligands play a crucial role in achieving stable and efficient emitters. chemistryviews.org The combination of the phosphine and imidazole moieties in 2-(diphenylphosphino)-1H-imidazole could lead to the development of novel gold(I) complexes with desirable photophysical properties for OLED applications. nih.gov

Furthermore, copper(I) and silver(I) complexes with phosphine-N-heterocycle ligands, such as 2-(diphenylphosphino)pyridine, have been investigated for their potential in OLEDs, with some exhibiting thermally activated delayed fluorescence. nih.gov The ability of the imidazole group to participate in hydrogen bonding and its electronic character could be exploited to control the solid-state packing of such complexes, which is a critical factor in determining their luminescent properties in thin films.

The imidazole unit of 2-(diphenylphosphino)-1H-imidazole provides a handle for the development of chemical sensors. The nitrogen atoms of the imidazole ring can act as binding sites for metal ions or as proton donors/acceptors, leading to changes in the photophysical properties of the molecule or its metal complexes upon interaction with an analyte.

Imidazole-based fluorescent chemosensors have been developed for the detection of various metal ions. unigoa.ac.inmdpi.comnih.gov The binding of a metal ion to the imidazole moiety can lead to a "turn-on" or "turn-off" fluorescent response, allowing for sensitive and selective detection. mdpi.com For example, imidazole derivatives have been designed to act as selective fluorescent probes for zinc ions. unigoa.ac.in

Moreover, the combination of the imidazole and phosphine groups could lead to the development of sensors for anions. The phosphine can be oxidized to a phosphine oxide, which can act as a hydrogen bond donor, while the imidazole NH can also participate in hydrogen bonding interactions. Macrocyclic compounds containing bis-benzimidazolium groups have been shown to selectively detect anions such as acetate (B1210297) and nitrate. nih.gov Metal-organic frameworks (MOFs) and zeolitic imidazolate frameworks (ZIFs) incorporating imidazole derivatives are also being explored for the optical sensing of anions. nih.gov The development of sensors based on 2-(diphenylphosphino)-1H-imidazole could target specific anions through the synergistic action of both the phosphine and imidazole functionalities.

Methodological Advancements in Organometallic Synthesis

The synthesis and study of organometallic complexes containing 2-(diphenylphosphino)-1H-imidazole and related ligands contribute to the broader advancement of synthetic methodologies in organometallic chemistry. The unique reactivity and coordination behavior of such ligands can lead to the formation of novel metal complexes with unprecedented structures and properties.

The use of bifunctional ligands like 2-(diphenylphosphino)-1H-imidazole allows for the exploration of different coordination modes, such as κ¹-P, κ¹-N, and bridging P,N-coordination. This versatility can be exploited to synthesize a variety of mononuclear and polynuclear metal complexes. For example, studies on imidazole-appended pyridyline-linked bisphosphines have revealed different coordination modes depending on the reaction conditions, leading to complexes with distinct catalytic activities. researchgate.net

Furthermore, the development of synthetic routes to new phosphine ligands containing N-heterocycles is an active area of research that expands the toolbox available to organometallic chemists. researchgate.netnih.gov The ability to systematically modify the ligand structure allows for a deeper understanding of structure-activity relationships in catalysis and materials science. This, in turn, enables the rational design of more efficient and selective catalysts and materials. The exploration of transition metal complexes with main group elements as supporting ligands is also an emerging area where phosphino-imidazole ligands could play a significant role. nih.govrsc.org

Finally, the study of the fundamental reactivity of complexes containing 2-(diphenylphosphino)-1H-imidazole, such as their behavior in oxidative addition, reductive elimination, and insertion reactions, provides valuable insights into the mechanisms of catalytic processes. This fundamental knowledge is crucial for the development of new and improved synthetic methods.

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